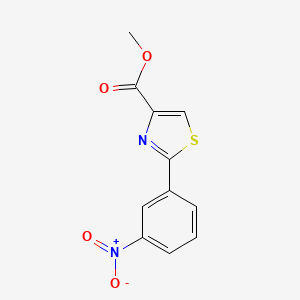
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents . The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
準備方法
The synthesis of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Esterification: The carboxylate group can be esterified with different alcohols to form various esters.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various alcohols for esterification . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting specific enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
類似化合物との比較
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a nitrophenyl group and a thiazole ring, which imparts distinct chemical and biological properties .
特性
分子式 |
C11H8N2O4S |
|---|---|
分子量 |
264.26 g/mol |
IUPAC名 |
methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8N2O4S/c1-17-11(14)9-6-18-10(12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3 |
InChIキー |
NUOAIVLHXLRBAZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















